REACTION_CXSMILES
|
C([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][OH:17])[CH2:11][CH2:10]1)(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>>[NH2:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][OH:17])[CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NC1CCN(CC1)CCO
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The TFA was removed (reduced pressure)
|
Type
|
CUSTOM
|
Details
|
The HCl/methanol was evaporated (reduced pressure)
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in H2O (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
NaOH (10M, 35 mL) added to pH >10
|
Type
|
CUSTOM
|
Details
|
to evaporating to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether/isopropanol (2:1)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(CC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |